METHYL 2-[({5-BROMO-2-[2-(PHENYLFORMAMIDO)ACETAMIDO]PHENYL}(PHENYL)METHYL)AMINO]ACETATE
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Overview
Description
METHYL 2-[({5-BROMO-2-[2-(PHENYLFORMAMIDO)ACETAMIDO]PHENYL}(PHENYL)METHYL)AMINO]ACETATE is a complex organic compound with a unique structure that includes bromine, phenylformamido, and acetamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[({5-BROMO-2-[2-(PHENYLFORMAMIDO)ACETAMIDO]PHENYL}(PHENYL)METHYL)AMINO]ACETATE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Bromination: Introduction of a bromine atom into the aromatic ring.
Formamidation: Addition of a phenylformamido group.
Acetamidation: Incorporation of an acetamido group.
Esterification: Formation of the methyl ester.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[({5-BROMO-2-[2-(PHENYLFORMAMIDO)ACETAMIDO]PHENYL}(PHENYL)METHYL)AMINO]ACETATE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce de-brominated compounds.
Scientific Research Applications
METHYL 2-[({5-BROMO-2-[2-(PHENYLFORMAMIDO)ACETAMIDO]PHENYL}(PHENYL)METHYL)AMINO]ACETATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-[({5-BROMO-2-[2-(PHENYLFORMAMIDO)ACETAMIDO]PHENYL}(PHENYL)METHYL)AMINO]ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-5-bromobenzoate: Shares the brominated aromatic structure but lacks the formamido and acetamido groups.
Methyl 5-bromo-2-methylbenzoate: Similar brominated aromatic structure with a methyl ester group.
Properties
IUPAC Name |
methyl 2-[[[2-[(2-benzamidoacetyl)amino]-5-bromophenyl]-phenylmethyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24BrN3O4/c1-33-23(31)16-27-24(17-8-4-2-5-9-17)20-14-19(26)12-13-21(20)29-22(30)15-28-25(32)18-10-6-3-7-11-18/h2-14,24,27H,15-16H2,1H3,(H,28,32)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQGWXHZDAQHIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)NC(=O)CNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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